molecular formula C24H31N5O2 B13436411 2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one

2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one

Cat. No.: B13436411
M. Wt: 421.5 g/mol
InChI Key: RVUNMNOYCFBWJP-UHFFFAOYSA-N
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Description

2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one is a complex organic compound with a unique structure that includes a triazolone ring, a piperazine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one typically involves multiple stepsThe reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazolone ring can be reduced under specific conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the triazolone ring can produce a dihydro derivative.

Scientific Research Applications

2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors in the central nervous system, while the triazolone ring may interact with enzymes involved in metabolic pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one is unique due to its combination of a triazolone ring, piperazine moiety, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C24H31N5O2

Molecular Weight

421.5 g/mol

IUPAC Name

4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one

InChI

InChI=1S/C24H31N5O2/c1-4-19(5-2)29-24(30)28(18-25-29)22-8-6-20(7-9-22)26-14-16-27(17-15-26)21-10-12-23(31-3)13-11-21/h6-13,18-19H,4-5,14-17H2,1-3H3

InChI Key

RVUNMNOYCFBWJP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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